molecular formula C6H8N4O B8699005 2-(Pyrazin-2-yl)acetohydrazide

2-(Pyrazin-2-yl)acetohydrazide

Cat. No.: B8699005
M. Wt: 152.15 g/mol
InChI Key: IOVKUBBGSOSGEA-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)acetohydrazide is a heterocyclic compound featuring a pyrazine ring linked to an acetohydrazide moiety. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry. It has been explored for antimicrobial, antimycobacterial, and enzyme inhibitory activities . Its structure allows for diverse derivatization, particularly through condensation reactions with aldehydes or ketones to form hydrazones, enhancing bioactivity.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-pyrazin-2-ylacetohydrazide

InChI

InChI=1S/C6H8N4O/c7-10-6(11)3-5-4-8-1-2-9-5/h1-2,4H,3,7H2,(H,10,11)

InChI Key

IOVKUBBGSOSGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

2-(Pyrazin-2-yl)acetohydrazide

  • Core Structure : Pyrazine ring + acetohydrazide group.
  • Synthesis : Typically involves condensation of pyrazine derivatives with hydrazine hydrate or functionalization via nucleophilic substitution .

Benzimidazole Acetohydrazide Derivatives

  • Core Structure : Benzimidazole fused ring + acetohydrazide.
  • Synthesis : Prepared by reacting benzimidazole intermediates with ethyl chloroacetate, followed by hydrazine substitution.
  • Example: 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives exhibited superior anticonvulsant activity (compounds 25g and 25j showed efficacy exceeding phenytoin and ethosuximide) .

Pyridazinone Acetohydrazide Derivatives

  • Core Structure: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group) + acetohydrazide.
  • Synthesis : Hydrolysis of chloropyridazine derivatives in acetic acid, followed by hydrazine coupling .

Purine-Sulfanyl Acetohydrazide Derivatives

  • Core Structure : Purine ring + sulfanyl-acetohydrazide.
  • Synthesis : Reaction of purine-thiol derivatives with ethyl bromoacetate, followed by hydrazine substitution.
  • Example : 2-(9H-purin-6-ylsulfanyl)acetohydrazide derivatives were explored as antithyroid agents .

Oxadiazole and Tetrazole Derivatives

  • Core Structure : Acetohydrazide cyclized into oxadiazole or tetrazole rings.
  • Synthesis : Cyclization with carbon disulfide (for oxadiazoles) or nitration (for tetrazoles).
  • Example: 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed MIC values of 30.2–43.2 μg/cm³ against bacteria and fungi .

Antimicrobial Activity

Compound Class MIC (μg/mL) Key Pathogens Tested Reference
This compound analogs Not explicitly reported (QSAR-predicted) Mycobacterium tuberculosis
Bis(2-cyanoacetohydrazide) 4–64 E. coli, S. aureus
Oxadiazole derivatives 30.2–43.2 B. subtilis, C. albicans
Tetrazole derivatives 8–64 S. aureus, E. coli

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 ) showed IC₅₀ values of 6.10 μM, outperforming acarbose (IC₅₀ = 378.2 μM) .
  • Anticholinesterase Activity : Piperazine-containing hydrazones (e.g., compound 3c ) exhibited IC₅₀ values comparable to galantamine .

Anticonvulsant Activity

  • Benzimidazole acetohydrazides (e.g., 25g ) surpassed phenytoin in seizure inhibition .

QSAR and Mechanistic Insights

  • This compound Analogs: Antimycobacterial activity correlates with molecular connectivity indices (e.g., chain length 6) and hydrogen-bond donor capacity .
  • Benzimidazole Derivatives : Electron-withdrawing substituents enhance anticonvulsant efficacy by improving membrane permeability .
  • Oxadiazole Derivatives : Cyclization increases lipophilicity, enhancing microbial membrane penetration .

Thermal and Stability Profiles

  • Limited data exist for this compound, but related acetohydrazides (e.g., 2-(1H-indol-3-yl)acetohydrazide) show decomposition temperatures >200°C, suggesting moderate thermal stability .

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